

Bergamottin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Structure and Properties of **Bergamottin**

Introduction

Bergamottin is a naturally occurring furanocoumarin predominantly found in grapefruit (Citrus paradisi), bergamot orange (Citrus bergamia), and other citrus fruits.[1][2][3] First isolated from bergamot oil, this compound is a significant area of study in pharmacology and drug development.[2][4] It is widely recognized for its role in the "grapefruit juice effect," a clinically important phenomenon where the consumption of grapefruit or its juice alters the metabolism of various pharmaceutical drugs.[1][5][6]

Chemically, **bergamottin** is a linear furanocoumarin featuring a geraniol-derived side chain.[2] [4][7] Its primary mechanism of action involves the potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinically used drugs.[1][2][8][9] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, pharmacodynamics, and relevant experimental protocols for **bergamottin**, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Bergamottin, also known as 5-geranoxypsoralen, is structurally characterized by a psoralen core (a furan ring fused to a coumarin) with a geranyloxy substituent.



Identifier	Value	
IUPAC Name	4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one[1][4][10][11]	
Synonyms	5-Geranoxypsoralen, Bergamotine, Bergaptin[6] [7][10][12]	
CAS Number	7380-40-7[4][5][10][11]	
Molecular Formula	C ₂₁ H ₂₂ O ₄ [4][5][10][11][13]	
Molecular Weight	338.40 g/mol [1][4][10][13]	
Canonical SMILES	CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3 =C1C=CO3)C)C[1][14]	
InChI Key	DBMJZOMNXBSRED-OQLLNIDSSA-N[1][11]	

Physicochemical Properties

Bergamottin is a lipophilic molecule, a property that influences its solubility and biological interactions.[15] It typically appears as white crystals or powder.[4]

Property	Value
Melting Point	55–56 °C (some sources report 59-61°C)[2][4] [6]
Boiling Point	503.00 to 504.00 °C (estimated)[5]
Water Solubility	~10 mg/L[4]; 0.034 mg/L at 25°C (estimated)[5]
Solubility in Organic Solvents	Soluble in alcohol, DMSO (30 mg/ml), DMF (30 mg/ml), and Ethanol (10 mg/ml)[5][11][15]
logP (o/w)	5.382 to 5.6 (estimated)[5][10]
Appearance	White crystals or powder[4]

Pharmacokinetics (ADME)



The pharmacokinetic profile of **bergamottin** is central to its biological effects, particularly its interaction with drugs.

Absorption

Following oral administration in humans, **bergamottin** is absorbed, with peak plasma concentrations (Tmax) occurring around 0.8 to 1.1 hours.[3][16]

Metabolism

Bergamottin is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2B6.[3] Metabolism can occur on both the furan ring and the geranyloxy side chain.[3] A key metabolite, 6',7'-dihydroxy**bergamottin** (DHB), is also a potent CYP3A4 inhibitor and has been detected in human plasma after **bergamottin** exposure.[3][16] Other metabolites generated by CYP2B6 and CYP3A5 include various hydroxylated forms (e.g., 5'-OH-**bergamottin**) and bergaptol.[1][3]

Parameter	Value	Species	Dosage
Cmax	2.1 ng/mL	Human	6 mg[3][16]
Cmax	5.9 ng/mL	Human	12 mg[3][16]
Tmax	0.8 h	Human	6 mg[3][16]
Tmax	1.1 h	Human	12 mg[3][16]

Pharmacodynamics

The primary pharmacodynamic effect of **bergamottin** is the inhibition of drug-metabolizing enzymes, which has significant implications for drug-drug interactions.

Cytochrome P450 Inhibition

Bergamottin is a well-documented inhibitor of multiple cytochrome P450 isoforms.[3] Its most notable action is the potent, mechanism-based inactivation of CYP3A4.[8][9][15][17] This type of inhibition, also known as suicide inhibition, occurs when **bergamottin** is metabolized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][8][17] This effect is primarily responsible for the "grapefruit juice"



effect," which increases the bioavailability of co-administered drugs that are CYP3A4 substrates.[9]

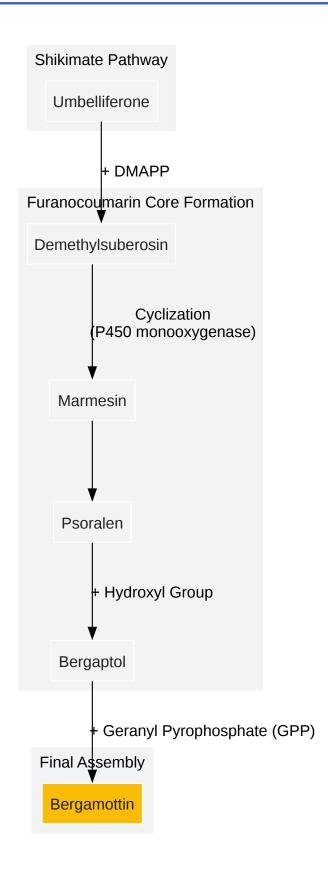
Bergamottin and its metabolite DHB also inhibit other CYP isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes.[3][8][17]

Target Enzyme	Inhibition Type	Κι (μΜ)	k _{inac} t (min ⁻¹)	Notes
CYP3A4	Mechanism- based (Suicide) [8][9][17]	7.7[8][17]	0.3[8][17]	Primary contributor to the "grapefruit juice effect".
CYP2C9	Mechanism- based & Competitive[18] [19]	-	-	Exhibits time- and NADPH- dependent inhibition.[19]
CYP1A2	Inhibition[3][8]	-	-	Potent inhibition noted.[8]
CYP2A6	Inhibition[3][8]	-	-	-
CYP2C19	Inhibition[3][8]	-	-	-
CYP2D6	Inhibition[3][8]	-	-	-
CYP2E1	Inhibition[3][8]	-	-	-

Biosynthesis Pathway

Bergamottin's biosynthesis originates from the shikimate pathway. The process involves the formation of a psoralen core followed by the attachment of a geranyl pyrophosphate (GPP) side chain.[2]





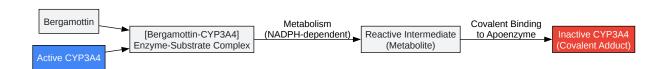
Click to download full resolution via product page

Caption: Biosynthesis pathway of bergamottin from umbelliferone.



Mechanism of CYP3A4 Inactivation

The inactivation of CYP3A4 by **bergamottin** is a multi-step process that begins with the enzyme metabolizing the furan moiety of **bergamottin**. This creates a reactive intermediate that covalently binds to the apoprotein within the active site, leading to irreversible loss of function.[8][17]



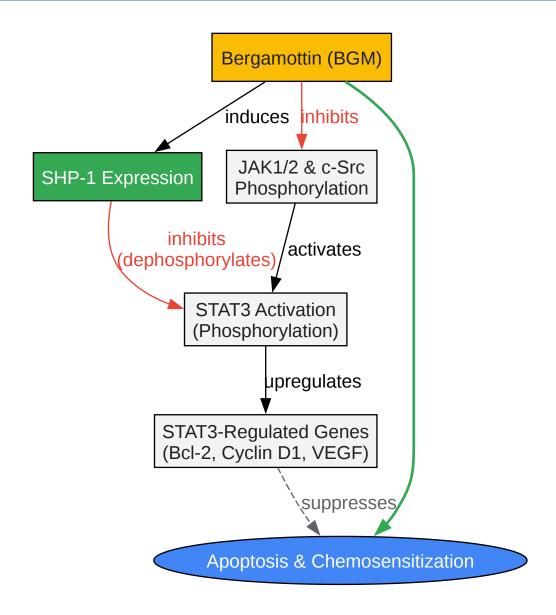
Click to download full resolution via product page

Caption: Mechanism-based inactivation of CYP3A4 by bergamottin.

Inhibition of STAT3 Signaling Pathway

Beyond P450 inhibition, **bergamottin** has been shown to abrogate the persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in various cancer cells.[20] This inhibition is mediated by suppressing the phosphorylation of Janusactivated kinase (JAK) 1/2 and c-Src. **Bergamottin** induces the expression of the tyrosine phosphatase SHP-1, which plays a critical role in dephosphorylating and deactivating STAT3. [20] Downregulation of the STAT3 pathway leads to decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin) and cell cycle regulators (e.g., cyclin D1), ultimately inducing apoptosis and chemosensitization in tumor cells.[20]





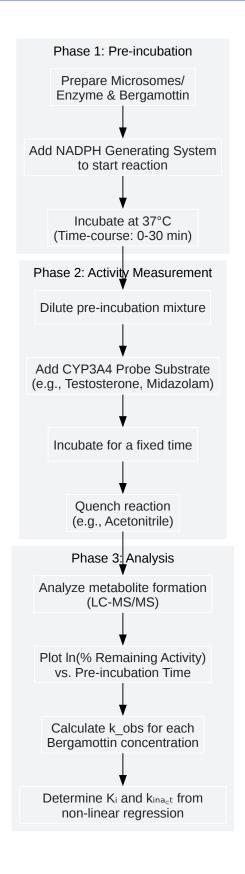
Click to download full resolution via product page

Caption: Inhibition of the STAT3 signaling pathway by **bergamottin**.

Experimental Protocols In Vitro CYP3A4 Inhibition Assay (Mechanism-Based)

This protocol outlines a typical experiment to determine the mechanism-based inhibition parameters (K_i and k_{ina_ct}) of **bergamottin** on human liver microsomes or recombinant CYP3A4.





Click to download full resolution via product page

Caption: Experimental workflow for a mechanism-based CYP3A4 inhibition assay.



Detailed Methodology

Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by bergamottin.

Materials:

- Human Liver Microsomes (HLM) or recombinant human CYP3A4 co-expressed with reductase and cytochrome b5.
- Bergamottin (dissolved in a suitable solvent like DMSO or acetonitrile).
- NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
- CYP3A4 probe substrate (e.g., testosterone or midazolam).
- Metabolite standard (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam).
- Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
- Incubator/water bath set to 37°C.
- LC-MS/MS system for analysis.

Protocol:

- Pre-incubation Phase:
 - A master mix containing HLM (e.g., 0.5-1.0 mg/mL protein) in potassium phosphate buffer is prepared.
 - Aliquots of the master mix are added to microcentrifuge tubes.
 - Varying concentrations of bergamottin (e.g., 0-25 μM) are added to the tubes. A vehicle control (solvent only) is included.



- The mixtures are pre-warmed at 37°C for 5 minutes.
- The inactivation reaction is initiated by adding a pre-warmed NADPH generating system.
- At designated time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are removed from each bergamottin concentration tube.
- Activity Measurement Phase:
 - The aliquots removed from the pre-incubation are immediately diluted (e.g., 10 to 20-fold) into a new set of tubes containing the CYP3A4 probe substrate at a saturating concentration (e.g., 200 μM testosterone or 5 μM midazolam) and the NADPH generating system. This dilution effectively stops further inactivation by the original **bergamottin** concentration.
 - This secondary incubation is allowed to proceed for a short, fixed period (e.g., 10-15 minutes) at 37°C.
 - The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

Sample Analysis:

- Samples are centrifuged to precipitate protein.
- The supernatant is transferred for analysis by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

Data Analysis:

- The rate of metabolite formation is used to calculate the remaining CYP3A4 activity at each pre-incubation time point for each bergamottin concentration.
- For each bergamottin concentration, the natural logarithm of the percent remaining activity is plotted against the pre-incubation time. The negative slope of this line gives the observed inactivation rate constant (k obs).



The values of K_i (inactivation constant) and k_{inact} (maximal rate of inactivation) are determined by fitting the k_obs values versus the inhibitor (**bergamottin**) concentrations to the Michaelis-Menten equation for inactivation: k_obs = k_{inact} * [I] / (K_i + [I]) where [I] is the concentration of **bergamottin**.

Conclusion

Bergamottin is a pharmacologically significant furanocoumarin whose properties extend beyond its contribution to the flavor of citrus fruits. Its potent, mechanism-based inhibition of CYP3A4 and other drug-metabolizing enzymes makes it a critical molecule for consideration in drug development and clinical pharmacology to avoid adverse drug interactions. Furthermore, emerging research into its effects on signaling pathways like STAT3 highlights its potential as a lead compound for developing novel therapeutics, particularly in oncology.[20] A thorough understanding of its chemical properties, pharmacokinetic profile, and complex biological interactions is essential for professionals in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bergamottin | 7380-40-7 | Benchchem [benchchem.com]
- 2. Bergamottin Wikipedia [en.wikipedia.org]
- 3. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. bergamottin, 7380-40-7 [thegoodscentscompany.com]
- 6. Bergamottin [chemeurope.com]
- 7. Bergamottin [bionity.com]
- 8. pubs.acs.org [pubs.acs.org]



- 9. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bergamottin | C21H22O4 | CID 5471349 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SID 135075729 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. bergamottin Wikidata [wikidata.org]
- 15. veeprho.com [veeprho.com]
- 16. mdpi.com [mdpi.com]
- 17. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. Mechanistic study of bergamottin-induced inactivation of CYP2C9 PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bergamottin chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577138#bergamottin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com